molecular formula C17H15N3O2 B7511933 N,N-dimethyl-4-quinazolin-4-yloxybenzamide

N,N-dimethyl-4-quinazolin-4-yloxybenzamide

Cat. No. B7511933
M. Wt: 293.32 g/mol
InChI Key: KSWLBRSGJWHBQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-dimethyl-4-quinazolin-4-yloxybenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a synthetic compound that belongs to the class of quinazoline derivatives.

Mechanism of Action

The exact mechanism of action of N,N-dimethyl-4-quinazolin-4-yloxybenzamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
N,N-dimethyl-4-quinazolin-4-yloxybenzamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been found to exhibit anti-inflammatory and analgesic properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N,N-dimethyl-4-quinazolin-4-yloxybenzamide in lab experiments is its potential to inhibit the growth and proliferation of cancer cells. However, one of the limitations of using this compound is its low solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of N,N-dimethyl-4-quinazolin-4-yloxybenzamide. One potential area of research is the development of more efficient synthesis methods for this compound. Another area of research is the investigation of its potential use as a fluorescent probe for the detection of metal ions. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of cancer and other diseases.

Synthesis Methods

The synthesis of N,N-dimethyl-4-quinazolin-4-yloxybenzamide involves the reaction of 4-amino-N,N-dimethylaniline with 2-chloro-4-nitrobenzoic acid in the presence of a base such as potassium carbonate. The resulting product is then reduced using hydrogen gas in the presence of palladium on carbon to yield N,N-dimethyl-4-quinazolin-4-yloxybenzamide.

Scientific Research Applications

N,N-dimethyl-4-quinazolin-4-yloxybenzamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit antitumor, anti-inflammatory, and analgesic properties. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

N,N-dimethyl-4-quinazolin-4-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2/c1-20(2)17(21)12-7-9-13(10-8-12)22-16-14-5-3-4-6-15(14)18-11-19-16/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSWLBRSGJWHBQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)OC2=NC=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-4-quinazolin-4-yloxybenzamide

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